molecular formula C6H11NO B13115512 3-Methoxy-3-methylbutanenitrile

3-Methoxy-3-methylbutanenitrile

Cat. No.: B13115512
M. Wt: 113.16 g/mol
InChI Key: UMAVTPREOKQGNC-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutanenitrile is an organic compound with the molecular formula C6H11NO It is a nitrile derivative, characterized by the presence of a methoxy group and a methyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methylbutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-methylbutanenitrile with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylbutanenitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

3-Methoxy-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that further react to yield the final products. The exact pathways and molecular targets depend on the specific reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanenitrile: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.

    3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group instead of a nitrile group, resulting in different applications and reactivity.

Uniqueness

3-Methoxy-3-methylbutanenitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking these functional groups.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-methoxy-3-methylbutanenitrile

InChI

InChI=1S/C6H11NO/c1-6(2,8-3)4-5-7/h4H2,1-3H3

InChI Key

UMAVTPREOKQGNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)OC

Origin of Product

United States

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